1-Bromo-2-ethoxy-4-methanesulfonyl-benzene
Overview
Description
Scientific Research Applications
Green Chemistry and Methane Conversion
Methane, a significant greenhouse gas, has been the focus of green chemistry efforts to convert it into more valuable hydrocarbons via methylation of aromatics. This involves oxidative methylation over zeolite catalysts, where methane is converted to methanol and then used for benzene methylation. This process, which aims at producing liquid fuels and chemicals, highlights the importance of innovative approaches to utilize methane and potentially relates to the reactivity and application of similar brominated benzene compounds in catalysis and green chemistry (Adebajo, 2007).
Supramolecular Chemistry and Benzene Derivatives
Benzene-1,3,5-tricarboxamide (BTA) derivatives, including possibly structurally related compounds like 1-Bromo-2-ethoxy-4-methanesulfonyl-benzene, have seen increasing importance in supramolecular chemistry. Their ability to self-assemble into one-dimensional structures due to hydrogen bonding makes them valuable for applications ranging from nanotechnology to polymer processing. This suggests the potential for similar compounds to be utilized in creating novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).
Brominated Flame Retardants and Chemical Safety
Research on brominated flame retardants, which include a wide range of compounds used to enhance fire resistance in consumer products, underscores the importance of understanding the environmental and health impacts of brominated organic compounds. This area of study, while focusing on safety and regulatory aspects, can provide insights into the handling and application of brominated benzene derivatives in materials science (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-3-13-9-6-7(14(2,11)12)4-5-8(9)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIPQBVKRKWNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.